molecular formula C16H14N4O6 B14802835 N,N'-bis(2-nitrophenyl)butanediamide

N,N'-bis(2-nitrophenyl)butanediamide

Cat. No.: B14802835
M. Wt: 358.31 g/mol
InChI Key: RURNYMLMBDZRRX-UHFFFAOYSA-N
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Description

N,N’-bis(2-nitrophenyl)butanediamide is an organic compound characterized by the presence of two nitrophenyl groups attached to a butanediamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-bis(2-nitrophenyl)butanediamide typically involves the reaction of 2-nitroaniline with butanediamide under specific conditions. One common method involves the use of a solvent such as ethanol, with the reaction being catalyzed by a base like triethylamine. The reaction is carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of N,N’-bis(2-nitrophenyl)butanediamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N,N’-bis(2-nitrophenyl)butanediamide can undergo various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro groups under specific conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Reduction: The major product is N,N’-bis(2-aminophenyl)butanediamide.

    Substitution: The products depend on the nucleophile used, resulting in various substituted derivatives of the original compound.

Scientific Research Applications

N,N’-bis(2-nitrophenyl)butanediamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N,N’-bis(2-nitrophenyl)butanediamide involves its interaction with specific molecular targets. The nitro groups can undergo reduction to form amines, which can then interact with various biological targets. The compound’s ability to undergo substitution reactions also allows it to form derivatives with different biological activities. The exact pathways and molecular targets depend on the specific application and the derivatives formed .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N’-bis(2-nitrophenyl)butanediamide is unique due to the presence of nitro groups, which impart specific chemical reactivity and potential biological activity. Compared to similar compounds, it offers distinct advantages in terms of its ability to undergo reduction and substitution reactions, making it a versatile compound for various applications.

Properties

Molecular Formula

C16H14N4O6

Molecular Weight

358.31 g/mol

IUPAC Name

N,N'-bis(2-nitrophenyl)butanediamide

InChI

InChI=1S/C16H14N4O6/c21-15(17-11-5-1-3-7-13(11)19(23)24)9-10-16(22)18-12-6-2-4-8-14(12)20(25)26/h1-8H,9-10H2,(H,17,21)(H,18,22)

InChI Key

RURNYMLMBDZRRX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CCC(=O)NC2=CC=CC=C2[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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